molecular formula C18H18N4O3S B2370523 1-(1,3-benzothiazole-2-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide CAS No. 1226451-17-7

1-(1,3-benzothiazole-2-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

Cat. No.: B2370523
CAS No.: 1226451-17-7
M. Wt: 370.43
InChI Key: SGXTZLXBKDHRJU-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazole-2-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d]thiazole moiety, a piperidine ring, and an isoxazole group, which contribute to its diverse chemical reactivity and biological activity.

Scientific Research Applications

1-(1,3-benzothiazole-2-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity, studying its physical and chemical properties, and investigating its mechanism of action .

Preparation Methods

The synthesis of 1-(1,3-benzothiazole-2-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

    Incorporation of the isoxazole group: The isoxazole moiety can be synthesized through cycloaddition reactions involving nitrile oxides and alkenes.

    Final coupling: The final step involves coupling the benzo[d]thiazole, piperidine, and isoxazole fragments using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(1,3-benzothiazole-2-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(1,3-benzothiazole-2-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(1,3-benzothiazole-2-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-11-10-15(21-25-11)20-16(23)12-6-8-22(9-7-12)18(24)17-19-13-4-2-3-5-14(13)26-17/h2-5,10,12H,6-9H2,1H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXTZLXBKDHRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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